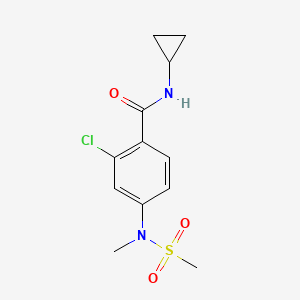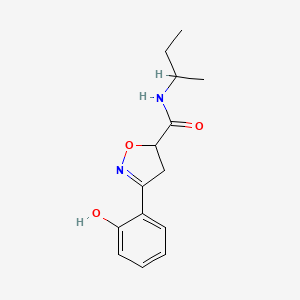![molecular formula C17H17ClN2O2 B4478416 N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4478416.png)
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide
Overview
Description
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H17ClN2O2 and its molecular weight is 316.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0978555 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as tolfenamic acid , primarily targets prostaglandin-endoperoxide synthase (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in the inflammatory response and coenzyme A biosynthesis, respectively.
Mode of Action
Tolfenamic acid acts as an inhibitor for both prostaglandin-endoperoxide synthase and pantothenate kinase . By inhibiting these enzymes, it interferes with the synthesis of prostaglandins and coenzyme A, leading to its anti-inflammatory and other therapeutic effects.
Biochemical Pathways
The inhibition of prostaglandin-endoperoxide synthase disrupts the arachidonic acid pathway , reducing the production of prostaglandins that mediate pain, fever, and inflammation . The inhibition of pantothenate kinase affects the Coenzyme A biosynthesis pathway , which could potentially influence various metabolic processes.
Pharmacokinetics
As a non-steroidal anti-inflammatory drug (nsaid), it is generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of tolfenamic acid’s action is the relief of pain, particularly migraine pain . It also shows anticancer activity . The reduction in prostaglandin synthesis leads to decreased inflammation, pain, and fever, while the effects on coenzyme A biosynthesis could potentially influence cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, like other members of its class, is a cyclooxygenase (COX) inhibitor and prevents the formation of prostaglandins . This interaction with the COX enzyme is crucial in its role in biochemical reactions. It also shows anticancer activity .
Cellular Effects
The compound plays a significant role in influencing cell function. It interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting the degradation of an essential transcription factor . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. As a COX inhibitor, it prevents the formation of prostaglandins, which are key players in inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 207-207.5°C , indicating its stability under normal conditions.
Properties
IUPAC Name |
N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-6-3-4-7-13(11)17(22)19-10-16(21)20-15-9-5-8-14(18)12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIQTBNWKDUULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,2-trimethyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B4478336.png)
![N-[2-(dimethylamino)-5-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4478341.png)
![N-(3-methylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4478344.png)

![4-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B4478353.png)
![2-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B4478364.png)

![2-({[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4478373.png)
![2-[N-(3-CHLOROPHENYL)METHANESULFONAMIDO]-N-(1-METHYLPIPERIDIN-4-YL)BUTANAMIDE](/img/structure/B4478381.png)
![1-(dimethylsulfamoyl)-N-{1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B4478394.png)
![N-(3,5-dimethylphenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4478397.png)
![N-(4-chlorophenyl)-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4478408.png)
![3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE](/img/structure/B4478420.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-methoxyphenyl)sulfonyl]amine](/img/structure/B4478433.png)
